molecular formula C16H18N2O3S2 B2844929 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 941930-52-5

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2844929
CAS RN: 941930-52-5
M. Wt: 350.45
InChI Key: JAUPHAHYGRQIHW-UHFFFAOYSA-N
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Description

This compound is a novel lead from Hit15, identified in silico as a dual kinase inhibitor against CK2 and GSK3β . It is part of a series of “tetrahydrobenzo[d]thiazoles” that were synthesized .


Synthesis Analysis

The compound was designed and synthesized as part of a series of structural analogs . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by pharmacophore mapping and molecular docking . The dataset of structural analogs of the lead was designed and confirmed using these techniques .


Chemical Reactions Analysis

The compound has shown high dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . This suggests that it reacts effectively with these kinases.

Scientific Research Applications

Antimalarial and Antiviral Applications

  • Antimalarial and COVID-19 Potential : A study investigated N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and found that these compounds also showed potential against COVID-19 through computational calculations and molecular docking studies. These derivatives exhibited significant antimalarial activity with IC50 values less than 30µM. One particular compound, Sulphonamide 6a, demonstrated exceptional antimalarial activity (IC50=1.2µM) and was found to have good selectivity due to the presence of a quinoxaline moiety. The study also explored the inhibition potential against SARS-CoV-2 main protease and spike glycoprotein, highlighting the dual therapeutic potential of these compounds (Fahim & Ismael, 2021).

Antimicrobial Applications

  • Synthesis for Antimicrobial Agents : Research focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming to use them as antimicrobial agents. This study highlighted the process of obtaining various derivatives and their promising antimicrobial effects, indicating a potential for developing new treatments against bacterial and fungal infections (Darwish et al., 2014).

Enzyme Inhibition for Drug Development

  • Carbonic Anhydrase Inhibitory Action : A series of congeners structurally related to a known helicase-primase inhibitor were synthesized and tested as inhibitors of various human carbonic anhydrase isoforms. These studies resulted in low nanomolar inhibition values, suggesting these compounds' potential as drug candidates for treating diseases like cancer, obesity, and epilepsy (Carta et al., 2017).

Anticonvulsant Applications

  • Anticonvulsant Activity : Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Some of these compounds showed significant protection against picrotoxin-induced convulsion, with one derivative providing 100% protection, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)18-16-17-13-4-2-3-5-14(13)22-16/h6-9H,2-5,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPHAHYGRQIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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